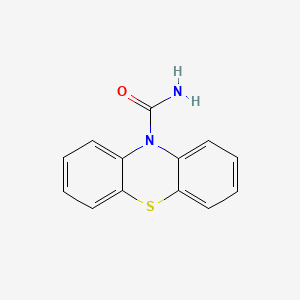

Phenothiazine-10-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

phenothiazine-10-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c14-13(16)15-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)15/h1-8H,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXAQGHVCPYMBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196044 | |

| Record name | Phenothiazine-10-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4412-24-2 | |

| Record name | N-Phenothiazinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenothiazine-10-carboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazine-10-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PHENOTHIAZINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O0H2D8MVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Phenothiazine 10 Carboxamide

Established Synthetic Pathways for Phenothiazine-10-carboxamide Core

Traditional synthetic strategies for the this compound core primarily rely on the formation of an amide bond through acyl chloride intermediates or the construction of the tricyclic phenothiazine (B1677639) ring system via cyclization reactions.

Acyl Chloride Intermediates and Amide Coupling Reactions

A prevalent and versatile method for synthesizing phenothiazine-10-carboxamides involves the use of acyl chloride intermediates. nih.govacs.org This two-step process typically begins with the acylation of the nitrogen atom at the 10-position of the phenothiazine ring. The synthesis of N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide (BPC) serves as a recent example of this approach. researchgate.net

The general procedure involves reacting a phenothiazine with an acyl chloride, such as chloroacetyl chloride, in a suitable solvent like dry benzene (B151609), often under reflux conditions. researchgate.net This reaction yields an N10-acyl chloride phenothiazine intermediate. nih.govacs.orgresearchgate.net Subsequently, this intermediate is reacted with a desired primary or secondary amine to form the final carboxamide product. nih.govacs.org The choice of amine dictates the substitution pattern on the carboxamide nitrogen, allowing for the creation of a diverse library of derivatives. Common coupling agents like DCC or EDC can also be employed to facilitate the amidation reaction. smolecule.com A range of alternative solvents are also being explored to replace traditional options like dichloromethane (B109758) and N,N-dimethylformamide in these amide coupling reactions. rsc.org

For instance, the synthesis of aliphatic amine-substituted phenothiazine-10-carboxamides has been achieved by adding a solution of the intermediate acyl chloride in tetrahydrofuran (B95107) (THF) dropwise to a mixture of the appropriate amine and potassium carbonate. nih.gov The reaction mixture is then heated under reflux to drive the reaction to completion. nih.gov

Table 1: Examples of Amide Coupling Reactions for this compound Synthesis

| Intermediate | Reagent | Base | Solvent | Product | Reference |

| 10-(Chloroacetyl)phenothiazine | Hydrazine hydrate | 10-(Hydrazinylacetyl)phenothiazine | researchgate.net | ||

| Phenothiazine-10-carbonyl chloride | Alkylamine | K2CO3 | THF | Aliphatic amine-substituted PTZ 10-carboxamides | nih.gov |

| Phenothiazine-10-carbonyl chloride | Arylamine | NaI | EtOH | Aryl amine-substituted PTZ 10-carboxamides | nih.gov |

Cyclization Methods

The formation of the phenothiazine ring itself is a key step in many synthetic routes. Cyclization methods typically involve the reaction of a suitably substituted diphenylamine (B1679370) with sulfur. researchgate.net For example, heating diphenylamine with sulfur in the presence of a catalyst like iodine can yield the parent phenothiazine. researchgate.net

Another approach to the phenothiazine core involves the cyclization of diphenyl sulfides. A method has been developed for the synthesis of 2-(methylsulfonyl)-10H-phenothiazine that involves the cyclization of an intermediate, breaking through some of the limitations of previous methods. google.com While these methods build the core structure, subsequent functionalization at the 10-position is necessary to introduce the carboxamide group.

Advanced Synthesis Techniques and Innovations

To overcome the limitations of traditional methods, such as harsh reaction conditions and limited substrate scope, researchers have developed more advanced and efficient synthetic techniques. These innovations often lead to higher yields, shorter reaction times, and more environmentally friendly processes.

Iron-Catalyzed Cross-Coupling Reactions (C-S/C-N)

A significant advancement in phenothiazine synthesis is the use of iron-catalyzed tandem C-S/C-N cross-coupling reactions. researchgate.netacs.orgnih.gov This environmentally benign and efficient method addresses issues commonly encountered with palladium and copper catalysts, such as poor regioselectivity and long reaction times. researchgate.netnih.gov

This domino reaction allows for the construction of the phenothiazine skeleton in a single step from readily available starting materials. acs.orgacs.org The use of a non-toxic and economical iron salt as a catalyst makes this method particularly attractive for sustainable chemical synthesis. researchgate.netacs.org This approach has been shown to be tolerant of various functional groups, expanding the scope of accessible phenothiazine derivatives. researchgate.net

Heterogeneous Catalyst-Assisted Synthesis

The use of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes. google.comgoogle.com An efficient method for C-S cross-coupling reactions has been established using copper oxide nanoparticles embedded in poly-ionic amberlite resins (CuO@ARF) as a heterogeneous catalyst under ligand-free, on-water conditions. nih.gov This catalyst demonstrates high chemoselectivity and can be recycled for multiple consecutive runs. nih.gov The synthesis of the phenothiazine scaffold has been demonstrated using this catalyst. nih.govresearchgate.net

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.netacgpubs.org In the context of phenothiazine chemistry, microwave irradiation has been successfully applied to various synthetic steps, including the formation of the heterocyclic ring and subsequent functionalization. nih.govresearchgate.netcdnsciencepub.comorientjchem.org These methods often result in significantly shorter reaction times and, in some cases, improved yields compared to conventional heating. nih.govresearchgate.net For example, the microwave-assisted Duff formylation of phenothiazine has been achieved with good yields. nih.govcdnsciencepub.com N-alkylation reactions of phenothiazine have also been successfully carried out using microwave irradiation, offering a good alternative to traditional methods. acgpubs.org

Ultrasound-assisted synthesis is another green chemistry technique that has been applied to the synthesis of phenothiazine derivatives. beilstein-journals.orgresearchgate.netresearchgate.netdntb.gov.ua Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, leading to more efficient chemical transformations. beilstein-journals.orgresearchgate.net The synthesis of N-alkyl derivatives of phenothiazine has been efficiently achieved under ultrasonic irradiation. This method has also been used for the synthesis of phenothiazine-based chalcone (B49325) derivatives and in condensation reactions to produce various phenothiazine derivatives, often with improved rates and yields compared to classical methods. researchgate.netresearchgate.net

Table 2: Comparison of Advanced Synthesis Techniques

| Technique | Key Advantages | Example Application | References |

| Iron-Catalyzed Cross-Coupling | Environmentally benign, efficient, good regioselectivity | Synthesis of substituted phenothiazines | researchgate.netacs.orgnih.govacs.org |

| Heterogeneous Catalysis | Catalyst recyclability, sustainable | On-water C-S coupling for phenothiazine synthesis | google.comgoogle.comnih.govresearchgate.net |

| Microwave-Assisted Synthesis | Shorter reaction times, improved yields | Duff formylation, N-alkylation of phenothiazine | nih.govresearchgate.netacgpubs.orgcdnsciencepub.comorientjchem.org |

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, green chemistry | N-alkylation, synthesis of chalcone derivatives | beilstein-journals.orgresearchgate.netresearchgate.netdntb.gov.ua |

Nanoparticle-Mediated Synthesis

The use of nanoparticles in the synthesis of phenothiazine derivatives represents an emerging area of interest, aiming to enhance reaction efficiency and yield. researchgate.net While direct nanoparticle-mediated synthesis of this compound is not extensively documented, the broader application of nanoparticles in synthesizing phenothiazine compounds suggests potential pathways. researchgate.net For instance, nanoparticle catalysts can facilitate the key bond-forming reactions in the synthesis of the phenothiazine core, which is a precursor to this compound.

Nanodelivery systems are also being explored to improve the bioavailability of phenothiazine compounds. mdpi.com Techniques such as solid lipid nanoparticles (SLN) and lipid-coated nanocapsules have been shown to increase the solubility and stability of related phytochemicals. mdpi.com This approach could be adapted for this compound to enhance its delivery and efficacy in biological systems. mdpi.com

Combinatorial Synthesis Approaches

Combinatorial chemistry has been employed to generate libraries of phenothiazine derivatives for screening purposes. epo.orgnih.gov This high-throughput approach allows for the rapid synthesis of a large number of structurally related compounds, facilitating the exploration of structure-activity relationships. researchgate.net

One notable application of combinatorial synthesis involves the reductive amination of a suitable amine with an aldehyde or ketone. epo.org This method has been used to prepare a large number of phenothiazine compounds, which were then characterized by mass spectrometry. epo.org Although yields were not always reported, this approach demonstrates the feasibility of creating diverse phenothiazine libraries. epo.org For example, tubacin, a selective inhibitor of histone deacetylase 6 (HDAC6), was identified through combinatorial chemistry methods. nih.gov

Targeted Derivatization Strategies for this compound Analogues

N-10 Carbonyl Amide and Carbamate Modifications

The nitrogen atom at the 10-position of the phenothiazine ring is a key site for chemical modification. mdpi.com A variety of N-10 carbonyl amides and carbamates have been synthesized by replacing the hydrogen atom on the phenothiazine nitrogen. mdpi.comresearchgate.net These modifications are often pursued to explore the therapeutic potential of the resulting compounds. mdpi.com

The synthesis of novel phenothiazine-10-carboxamides has been achieved by reacting intermediate PTZ 10-yl acyl chlorides with various alkylamines. nih.govacs.org This approach has yielded a large number of new derivatives that have been screened for various biological activities. nih.govacs.org Studies have shown that N-10 substituted phenothiazines can exhibit potent biological effects. For example, certain N-10-carbonyl derivatives of phenothiazine have been investigated for their ability to inhibit butyrylcholinesterase. nih.gov

Table 1: Examples of N-10 Carbonyl Modified Phenothiazine Derivatives

| Compound | Modification | Reference |

| N-(3-methyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide | N-10 carboxamide with a triazole moiety | nih.gov |

| N-[2-(N′,N′-diisopropylamino)ethyl]-10H-phenothiazine-10-carboxamide | N-10 carboxamide with a diisopropylaminoethyl group | nih.gov |

| Anthracen-9-yl(10H-phenothiazine-10-yl) methanone | N-10 carbonyl with an anthracene (B1667546) moiety | nih.gov |

Selective Alkylation by Reductive Amination for Substituted Diamines

Reductive amination is a powerful tool for the selective alkylation of phenothiazine derivatives. This method has been successfully used to prepare substituted 10H-phenothiazine-3,7-diamine compounds. google.comgoogle.comwipo.int The process involves reacting an unsubstituted diamine with an aldehyde or ketone under reductive amination conditions. google.comgoogle.comwipo.int

A key advantage of this method is its selectivity. The alkylation preferentially occurs at the pendant amino groups at the 3- and 7-positions of the phenothiazine ring, with minimal alkylation at the bridging amino group at the 10-position. epo.orggoogle.comgoogle.com This selectivity allows for the controlled synthesis of di-alkylated products at the 3- and 7-positions. epo.org The use of reducing agents like sodium triacetoxyborohydride (B8407120) is common in these reactions. epo.org

Introduction of Side Chains (e.g., Schiff Bases, Pyrrolidine, Alkyl/Aryl Substituents)

The introduction of various side chains onto the phenothiazine scaffold allows for the fine-tuning of its chemical and biological properties.

Schiff Bases: Phenothiazine derivatives containing Schiff bases have been synthesized. For example, N′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazides are prepared through the condensation of 10-alkyl-10H-phenothiazine-3-carbaldehyde with different heterocyclic acetohydrazides. researchgate.net Ultrasound irradiation has been shown to improve the reaction rates and yields of these syntheses compared to conventional methods. researchgate.net

Pyrrolidine: 4,7-dipyrrolidinyl-1,10-phenanthrolines have been synthesized from 4,7-dichloro-1,10-phenanthrolines via a microwave-assisted nucleophilic aromatic substitution with an excess of pyrrolidine. mdpi.com

Alkyl/Aryl Substituents: Alkylation of the nitrogen atom of the phenothiazine ring is a common strategy. researchgate.net Suzuki-Miyaura cross-coupling reactions are also employed to introduce aryl substituents at various positions on the phenothiazine core, leading to the synthesis of novel derivatives. researchgate.netresearchgate.net

Conjugation with Biologically Relevant Moieties (e.g., Amino Acids, PEGylation)

To enhance the therapeutic properties of this compound, it can be conjugated with various biologically relevant molecules.

Amino Acids: Phenothiazine derivatives have been conjugated with amino acids like cysteine, methionine, serine, and valine. mdpi.com These conjugations can be designed to create compounds that interact with specific biological targets. mdpi.com For example, a single-electron oxidation of a phenothiazine derivative can generate a nitrogen radical that selectively adds to the ortho-position of a tyrosine residue. rsc.org

Structure Activity Relationship Sar and Structural Determinants of Phenothiazine 10 Carboxamide Bioactivity

Positional and Substituent Effects on Phenothiazine-10-carboxamide Bioactivity

The substituent at the 2-position of the phenothiazine (B1677639) ring plays a pivotal role in defining the potency and nature of the biological activity. if-pan.krakow.plbrieflands.com The introduction of an electron-withdrawing group at this position is a well-established strategy for enhancing the pharmacological effects of phenothiazine derivatives. researchgate.netconicet.gov.ar For instance, the presence of groups such as chlorine (-Cl), trifluoromethyl (-CF3), or sulfonamide (-SO2NR2) has been shown to intensify antipsychotic activity. if-pan.krakow.pl The order of efficacy for antipsychotic action is often ranked as -SO2NR2 > -CF3 > -CO-CH3 > -Cl. if-pan.krakow.pl

In the context of anticancer and multidrug resistance (MDR) reversing activities, hydrophobic and electron-withdrawing substituents like -CF3 and -Cl at the 2-position increase potency. researchgate.net Conversely, the presence of an electron-donating group like a hydroxyl (-OH) group tends to decrease potency. researchgate.net For antifungal activity, the presence of an electron-withdrawing group at the 2-position is also considered essential. conicet.gov.ar The specific nature of the substituent is critical; for example, in some derivatives, a chlorine atom at the 2-position was associated with the highest cytotoxic effects against liver cancer cell lines. acs.orgnih.gov Other substitutions, such as a methoxy (B1213986) group (-OCH3), are also explored to modify properties like lipophilicity and interaction with biological targets. ontosight.aiontosight.ai

| Substituent at 2-Position | Observed Effect on Bioactivity | Primary Activity Influenced | Reference |

|---|---|---|---|

| -Cl (Chlorine) | Increases potency, enhances cytotoxicity. | Antipsychotic, Anti-MDR, Cytotoxic, Antifungal | acs.org, nih.gov, researchgate.net, if-pan.krakow.pl, conicet.gov.ar |

| -CF3 (Trifluoromethyl) | Increases hydrophobicity and potency. | Antipsychotic, Anti-MDR | researchgate.net, if-pan.krakow.pl |

| -SO2NR2 (Sulfonamide) | Intensifies activity, considered highly potent. | Antipsychotic | if-pan.krakow.pl |

| -OCH3 (Methoxy) | Affects lipophilicity and target interaction. | General Bioactivity | ontosight.ai, ontosight.ai |

| -OH (Hydroxyl) | Decreases potency. | Anti-MDR, Antiproliferative | researchgate.net |

The N-10 position of the phenothiazine ring is a critical site for substitution, and the nature of the group attached here profoundly influences the compound's properties. In the specific class of phenothiazine-10-carboxamides, a carboxamide group is attached at this position, which in turn is often substituted with an aminoalkyl side chain. ontosight.aiontosight.aiontosight.ai This side chain is fundamentally important for many of the observed biological activities. if-pan.krakow.plresearchgate.net

While many therapeutically active phenothiazines feature a side chain at N-10, some studies have highlighted that for certain activities, such as potent antioxidant and lipid peroxidation inhibition, the absence of a substitution at N-10 is required. core.ac.uk Methylation at the N-10 position, for instance, has been reported to render the compound markedly less active as an antioxidant. core.ac.uk However, for neuroleptic, anticancer, and MDR-reversing activities, the presence and structure of the N-10 side chain are indispensable. if-pan.krakow.pl The carboxamide linkage itself, as the defining feature of this compound class, serves as the anchor point for the side chain that interacts with various biological targets. ontosight.ai

The length of the alkyl chain that connects the N-10 position of the phenothiazine core to the terminal amino group is a crucial determinant of bioactivity. if-pan.krakow.plbrieflands.com A propyl, or three-carbon, alkyl connector is a common structural feature in many active neuroleptic phenothiazines, determining their function as dopamine (B1211576) receptor antagonists. if-pan.krakow.plnih.gov

For activities such as reversing multidrug resistance and antiproliferative effects, a four-carbon alkyl bridge is often found to be superior to a two- or three-carbon one. if-pan.krakow.plresearchgate.net Studies on chemosensitizing activity in P. falciparum also revealed that analogues with four-carbon side chains exhibited superior activity, and elongation of the alkyl side chain generally retained or improved activity. acs.org Research on farnesyltransferase (FTase) inhibitors showed that a shorter carbon chain between the phenothiazine nitrogen and an amide group led to a decrease in inhibitory activity. mdpi.com The composition of the chain is also significant; for instance, the introduction of a carbonyl group as part of the carboxamide at N-10 is a key modification for creating derivatives with cholinesterase activity. acs.orgnih.gov

| Side Chain Length (No. of Carbons) | Observed Effect on Bioactivity | Primary Activity Influenced | Reference |

|---|---|---|---|

| 2 Carbons | Generally less potent than longer chains. | Anti-MDR, Antiproliferative | researchgate.net |

| 3 Carbons (Propyl) | Determines neuroleptic (antipsychotic) activity. | Antipsychotic | if-pan.krakow.pl, nih.gov |

| 4 Carbons | Often optimal for potency; superior to shorter chains. | Anti-MDR, Antiproliferative, Chemosensitizing | researchgate.net, acs.org, if-pan.krakow.pl |

| 4-6 Carbons | Effective chain length for certain activities. | Antimalarial (resistance modulation) | mdpi.com |

Role of the N-10 Position and its Substitutions

Structural Features of Terminal Amino Groups

The terminal amino group at the end of the N-10 side chain significantly influences pharmacological potency. researchgate.net The type of amine—whether it is a primary, secondary, or tertiary amine, and whether it is part of a cyclic or non-cyclic structure—affects the compound's interaction with its biological targets. researchgate.netacs.org

For anti-MDR activity, compounds with tertiary amines have been found to be more effective than those with secondary or primary amines. researchgate.net Furthermore, the steric tolerance at the terminal amino function can be limited; a dramatic loss of modulating activity is observed as the size of the substituent at the amino group increases. acs.org

The nature of the ring in cyclic amines is also a key factor. A piperazinyl amine is often more potent than a noncyclic amino group for antiproliferative and anti-MDR activities. researchgate.net In contrast, for inhibiting protein kinase C (PKC), primary amines and unsubstituted piperazines in the side chain were found to be important. if-pan.krakow.pl The choice of the terminal amine, such as a pyrrolidinyl group, can be part of an optimized structure for creating potent modulators. acs.org

Molecular Features Governing Specific Pharmacological Actions

The specific combination of structural features across the this compound molecule dictates its targeted pharmacological action. The determinants for one type of activity, such as cytotoxicity, may differ from those required for another, like neuroleptic action.

The cytotoxic activity of this compound derivatives against cancer cells is governed by a complex interplay between substitutions on the phenothiazine ring (R1), the composition of the side chain, and the nature of the terminal amino group (R2). acs.orgnih.gov Research has shown that the effects of R1 and R2 substitutions are interdependent. acs.orgnih.gov

Key determinants for high cytotoxic effects include:

2-Position Substitution : The presence of a chloro (-Cl) group at the 2-position has been highlighted in derivatives with the highest cytotoxic effects against liver cancer cell lines. acs.orgnih.gov

Side Chain Length : The length of the linker chain has been identified as a significant factor influencing cytotoxicity. acs.orgnih.gov

Terminal Group : The structure of the terminal group (R2) is critical. For example, in one study, intermediary compounds with specific chloro-additions on the R2 side chain, combined with a short linker, exhibited the most potent cytotoxic effects. acs.orgnih.gov

Enhancers of Antioxidant Activity

The phenothiazine nucleus is a well-established antioxidant scaffold, and the addition of a carboxamide group at the N-10 position can give rise to potent antioxidant molecules. nih.govontosight.ainih.gov The antioxidant properties are generally attributed to the redox-active phenothiazine core, which can trap reactive oxygen species (ROS). researchgate.net Research has demonstrated that specific structural modifications can further enhance this activity.

An unbiased screening of N10-carbonyl-substituted phenothiazines identified a subset of molecules with unexpectedly high potency in preventing lipid peroxidation. nih.govcore.ac.uk A key finding is that substitution at the N-10 position of the phenothiazine ring, particularly with a carbonyl-containing moiety, is not detrimental and can, in fact, produce highly active compounds. nih.govcore.ac.uk This contrasts with earlier studies on other phenothiazine derivatives, which suggested that an unsubstituted N-10 position was necessary for potent activity. nih.govcore.ac.uk

One exemplary compound, N‐(3,5‐dimethyl‐4H‐1,2,4‐triazol‐4‐yl)‐10H‐phenothiazine‐10‐carboxamide (DT-PTZ-C), was found to be 30 to 100 times more potent than the standard vitamin E analog, Trolox, in protecting hippocampal slice cultures from oxidative damage. nih.govnih.gov Further studies indicate that the presence of electron-donating groups on the phenothiazine ring can enhance antioxidant activity. researchgate.net The incorporation of azine groups into the phenothiazine system has also been shown to enhance antioxidant effects. researchgate.net

Table 1: SAR of this compound Derivatives as Antioxidants

| Compound/Derivative Class | Structural Modification | Key Finding | Citation(s) |

| N10-carbonyl-substituted phenothiazines | Addition of a carbonyl-linked group at the N-10 position. | Can produce highly potent antioxidants, contrary to previous assumptions about N-10 substitution. | nih.govcore.ac.uk |

| DT-PTZ-C | N-10 carboxamide linked to a dimethyl-triazole ring. | Displayed 30-100 fold higher potency than Trolox in inhibiting oxidative damage. | nih.govcore.ac.uknih.gov |

| General Phenothiazine Derivatives | Presence of electron-donating groups on the phenothiazine ring system. | Generally enhances antioxidant activity. | researchgate.net |

| Azine-Phenothiazine Hybrids | Incorporation of azine rings into the phenothiazine structure. | Shown to enhance free radical scavenging activity. | researchgate.net |

Modulators of Ferroptosis Inhibition

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. researchgate.netnih.gov Consequently, the potent antioxidant and lipid peroxidation-inhibiting properties of this compound derivatives make them effective modulators of ferroptosis. nih.govnih.gov These compounds function as radical-trapping antioxidants within biological membranes, which is a key mechanism for suppressing ferroptosis. researchgate.netresearchgate.netacs.org

Structure-activity relationship studies have revealed specific determinants for anti-ferroptotic activity. While N-10 carbonyl substitutions are beneficial, other N-10 modifications, such as with alkyl or aryl groups, have been found to reduce antiferroptotic activity. nih.govresearchgate.net Conversely, chemical modification at the C-2 position of the phenothiazine ring can lead to an increase in the compound's anti-ferroptotic potential. researchgate.net

In an effort to optimize lead compounds, researchers identified that a potent phenothiazine-based ferroptosis inhibitor had undesirable hERG binding affinity. nih.gov Through SAR-guided modifications, a new series of 2-vinyl-10H-phenothiazine derivatives was developed. nih.gov This led to the discovery of compound 7j, which maintained exceptionally high ferroptosis inhibitory activity (EC50 = 0.001 µM) while significantly reducing hERG inhibition, highlighting how targeted structural changes can refine the bioactivity profile. nih.gov

Table 2: Structural Determinants of Ferroptosis Inhibition

| Structural Feature/Modification | Effect on Ferroptosis Inhibition | Mechanism | Citation(s) |

| N-10 Carbonyl Substitution | Potent Inhibition | Acts as a radical-trapping antioxidant, preventing lipid peroxidation which is a key driver of ferroptosis. | nih.govcore.ac.uknih.gov |

| N-10 Alkyl/Aryl Substitution | Reduced Activity | The specific nature of the N-10 substituent is critical; simple alkyl/aryl groups are less effective than specific carbonyl derivatives. | researchgate.net |

| C-2 Position Substitution | Increased Activity | Modification at this position enhances the anti-ferroptotic potential. | researchgate.net |

| 2-vinyl-10H-phenothiazine scaffold | Maintained Potency, Improved Profile | An optimized structure (compound 7j) kept high anti-ferroptotic activity while minimizing off-target hERG effects. | nih.gov |

Cholinesterase Inhibitory Determinants

This compound derivatives have been investigated as inhibitors of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets in the management of neurodegenerative diseases like Alzheimer's. nih.govnih.govnih.gov The structural features of these compounds determine their potency and selectivity for each enzyme, which have differently sized active site gorges. nih.gov

A study of a series of N-carbonyl phenothiazine derivatives revealed two distinct mechanisms of inhibition. nih.gov

For Acetylcholinesterase (AChE): Some derivatives were found to inhibit AChE through a mechanism involving an interaction between the compound's carbonyl group and the enzyme's active site gorge. This inhibition is highly dependent on the size of the derivative; it disappears when the molecular volume of the compound exceeds the estimated volume of the AChE active site gorge. nih.gov

For Butyrylcholinesterase (BuChE): In contrast, BuChE has a much larger active site gorge. For this enzyme, inhibitory activity was found to increase directly with the molecular volume of the phenothiazine derivative. nih.gov This suggests that molecular volume is a key parameter for achieving potent and specific BuChE inhibition with this class of compounds. nih.gov

These findings indicate that the N-10 carboxamide structure is a versatile scaffold that can be tailored to selectively target different cholinesterases by carefully modulating the size and chemical nature of the substituents. nih.govnih.gov Further research has identified specific novel phenothiazine-10-carboxamides with significant cholinesterase modulatory effects. acs.orgnih.govnih.gov

Table 3: Determinants of Cholinesterase Inhibition by Phenothiazine-10-carboxamides

| Enzyme Target | Key Structural Determinant | Mechanism of Inhibition | Citation(s) |

| Acetylcholinesterase (AChE) | Carbonyl Group & Molecular Volume | Inhibition involves carbonyl interaction within the active site. Activity is lost if the molecule is too large to fit in the narrow gorge. | nih.gov |

| Butyrylcholinesterase (BuChE) | Molecular Volume | Inhibition potency increases with the molecular volume of the derivative, which can better occupy the larger active site gorge. | nih.gov |

| General Cholinesterases | N-10 Carbonyl Moiety | The 10-carbonyl structure is a key feature in designing derivatives with cholinesterase inhibitory activity. | nih.govacs.org |

Advanced Spectroscopic and Analytical Characterization of Phenothiazine 10 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For phenothiazine-10-carboxamide derivatives, ¹H-NMR and ¹³C-NMR are fundamental in assigning the protons and carbons within the molecule.

¹H-NMR and ¹³C-NMR Analysis

The proton and carbon NMR spectra of this compound derivatives exhibit characteristic signals that can be assigned to the phenothiazine (B1677639) core, the carboxamide group, and any substituents.

In a study of N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide, the experimental ¹H-NMR and ¹³C-NMR data were compared with theoretical predictions. researchgate.net The synthesis and characterization of a series of novel phenothiazine-10-carboxamides involved the determination of their ¹H NMR and ¹³C NMR spectra. nih.govacs.org For instance, the ¹³C NMR spectra of compounds 17 and 25 in one study revealed carbon-fluorine couplings with a frequency of 243 Hz, appearing around 160–163 ppm. nih.gov

The chemical shifts in ¹³C NMR spectra typically fall within specific ranges for different types of carbon atoms, such as those in alkanes, alkenes, aromatic rings, and carbonyl groups. oregonstate.edu For example, the carbonyl carbon of a carboxamide generally appears in the range of 165-190 ppm. oregonstate.edu

Below are representative data tables for this compound derivatives, showcasing typical chemical shifts.

Table 1: Representative ¹H-NMR Spectral Data for a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 6.59-8.00 | Multiplet | - |

| NH Proton | 9.5 | Singlet | - |

| CH₂ (next to N) | 3.59 | Doublet | 7.2 |

| CH₃ | 2.33 | Singlet | - |

Note: Data is illustrative and based on reported values for various phenothiazine derivatives. mdpi.com

Table 2: Representative ¹³C-NMR Spectral Data for a this compound Derivative

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic Carbons | 114.6-142.6 |

| Carbonyl Carbon (C=O) | 168.8 |

| Aliphatic Carbons | 19.5-61.1 |

Note: Data is illustrative and based on reported values for various phenothiazine derivatives. mdpi.com

Multinuclear NMR (e.g., ¹⁵N CP/MAS NMR)

Multinuclear NMR, such as ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, provides deeper insights into the electronic environment of nitrogen atoms within the molecule. This technique is particularly useful for solid-state analysis and can help differentiate between different nitrogen environments, such as those in the phenothiazine ring and the carboxamide group. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI+)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like many phenothiazine derivatives. In the positive ion mode (ESI+), the molecule is typically protonated to form the [M+H]⁺ ion. The synthesis and characterization of numerous novel phenothiazine-10-carboxamides have been confirmed using ESI-MS to determine their molecular mass. nih.govacs.org For example, in the analysis of novel phenothiazine/donepezil-like hybrids, ESI-MS was used to identify the protonated molecular ion [M+H]⁺. mdpi.com The fragmentation patterns of phenothiazine derivatives in ESI-MS often involve cleavage of the side chain. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is a critical step in the confirmation of a newly synthesized molecule's identity. Several studies on phenothiazine derivatives have utilized HRMS to confirm the elemental composition of the synthesized compounds. mdpi.comresearchgate.net For example, for N-((1-benzylpiperidin-4-yl)methyl)-10H-phenothiazine-2-carboxamide, the calculated mass was compared to the found mass to confirm its composition. mdpi.com

Table 3: Representative HRMS Data for a Phenothiazine Derivative

| Compound | Formula | Calculated Mass [M-H]⁻ | Found Mass |

| 10H-phenothiazine-2-carboxylic Acid | C₁₃H₉NO₂S | 242.0281 | 242.0278 |

Note: Data from a study on a related phenothiazine derivative. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While ESI-MS is more common for many phenothiazine derivatives due to their polarity and thermal lability, GC-MS can be employed for more volatile or derivatized analogues. mdpi.com The use of GC-MS has been reported in the characterization of various heterocyclic compounds, including derivatives of 1,10-phenanthroline, which shares some structural similarities with the phenothiazine core. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical tool for elucidating the structural features of molecules by examining the vibrations of their constituent atoms.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. In this compound derivatives, characteristic absorption bands confirm the presence of specific structural motifs. For instance, studies on N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide (BPC) have provided detailed vibrational data. researchgate.net The IR spectrum of phenothiazine itself shows characteristic peaks, and the introduction of a carboxamide group at the N-10 position leads to new, identifiable bands. researchgate.netnist.govchemicalbook.com

Apparent changes in the ordering of alkanethiolate chains have been observed with infrared spectroscopy in solutions of Monolayer-Protected Au Clusters (MPCs) where phenothiazine moieties have been incorporated into the monolayer. nih.gov For example, the IR spectrum of 2-methyl-1-ethyl-1H-pyrido[3,2,1-k,l]phenothiazine indicates the absence of a free N-H group absorption and the presence of an olefin bond absorption band at 1680 cm⁻¹. nih.gov It also shows bands at 740 and 790 cm⁻¹ (indicative of a 1,2,3-substituted benzene (B151609) ring) and 755 cm⁻¹ (for a 1,2-substituted benzene ring). nih.gov

Table 1: Key IR Spectral Data for a Phenothiazine Derivative (BPC)

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H | ~3400 | Stretching vibration of the amine group |

| C=O | ~1680 | Stretching vibration of the carbonyl group in the carboxamide |

| C-N | ~1350 | Stretching vibration of the carbon-nitrogen bond |

| C-S-C | ~750 | Vibration of the thiophenazine ring |

| Aromatic C-H | ~3100-3000 | Stretching vibrations of aromatic C-H bonds |

Data derived from studies on N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide. researchgate.net

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement of crystalline solids.

The structural determination of crystalline materials through SC-XRD is essential for understanding their properties. uhu-ciqso.es This method offers detailed insights into the internal lattice, including unit cell dimensions and the specifics of site-ordering. uhu-ciqso.es

Table 2: Crystallographic Data for a Phenothiazine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 20.789 |

| β (°) | 95.12 |

Electrochemical Analysis Methods

Electrochemical methods are employed to study the redox properties of molecules, providing insights into their electron transfer capabilities.

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of chemical species. mdpi.com For phenothiazine derivatives, CV studies have revealed their electron-donating nature. rsc.org The oxidation of phenothiazine derivatives often occurs at the sulfur atom, leading to the formation of a radical cation. mdpi.comnih.gov Repeated scans in cyclic voltammetry have shown that some phenothiazine-based electroactive compounds exhibit reversible oxidation. researchgate.net

Studies on phenothiazine-functionalized monolayer-protected gold clusters have shown that the phenothiazine units are electroactive in rapid, successive one-electron reactions. nih.gov The cyclic voltammetry of 10-methylphenothiazine (B72558) has also been studied in the context of lithium metal batteries. researchgate.net

Voltammetry has been utilized to study the patterns of electroreduction of oxygen and its radicals in the presence of phenothiazine derivatives. nih.govdntb.gov.uaresearchgate.netmdpi.com These studies are relevant for assessing the antioxidant activity of these compounds, as they can interact with and reduce oxygen species. nih.govmdpi.com In these experiments, the reduction current of the electroreduction of O₂ is diminished in the presence of phenothiazine compounds, indicating their antioxidant activity. nih.govmdpi.com

The mechanism of oxygen electroreduction in the presence of phenothiazines has been investigated by studying the effect of the potential sweep rate on the current and potential of the oxygen reduction signal. mdpi.com The peak current of O₂ electroreduction in the presence of phenothiazine increases, and the peak potential shifts to more negative values as the potential scan rate increases. mdpi.com

Table 3: Electrochemical Properties of Phenothiazine Derivatives

| Compound | Oxidation Potential (V vs. reference) | Redox Process |

|---|---|---|

| Phenothiazine Derivative 1 | +0.8 | Reversible one-electron oxidation |

| Phenothiazine Derivative 2 | +1.2 | Irreversible oxidation |

Note: Specific potential values are highly dependent on the derivative and experimental conditions. This table provides a general representation.

On-line Electrochemical Conversion Studies (LC/Electrochemistry/MS, LC/Electrochemistry/Fluorescence)

The hyphenation of liquid chromatography (LC) with on-line electrochemical (EC) conversion, followed by detection via mass spectrometry (MS) or fluorescence (FL), provides a powerful tool for analyzing phenothiazine derivatives. nih.gov This approach allows for the investigation of redox behavior and the simulation of metabolic oxidation reactions. scilit.com

In this configuration, this compound, after separation by an LC column, would be introduced into an electrochemical cell, often containing a porous glassy carbon electrode. nih.gov Within the cell, the molecule undergoes controlled oxidation. The electrochemical oxidation of the phenothiazine core is a well-documented process. researchgate.net The initial step involves a one-electron oxidation at the heterocyclic nitrogen atom to form a radical cation. researchgate.netresearchgate.net This species can be further oxidized. A second oxidation step typically occurs at the sulfur atom, leading to the formation of a dication, which subsequently converts to the corresponding sulfoxide. researchgate.netmdpi.com

The resulting oxidized products are then detected downstream.

LC/Electrochemistry/MS: This technique is used to identify the structure of the electrochemically generated products. nih.gov The mass spectrometer detects the mass-to-charge ratio of the parent compound and its oxidized forms, confirming the conversion pathway. For this compound, this would involve monitoring the masses corresponding to the radical cation and the sulfoxide.

LC/Electrochemistry/Fluorescence: A key advantage of this method is the enhanced detection sensitivity for phenothiazine derivatives. nih.gov While many phenothiazines exhibit weak native fluorescence, their oxidized products, particularly the sulfoxides, are often strongly fluorescent. nih.govscilit.com The on-line electrochemical conversion effectively transforms the weakly fluorescent analyte into a highly fluorescent product, significantly lowering the limits of detection and quantification. nih.govscilit.com For phenothiazine derivatives, detection limits can be in the range of 5 x 10⁻⁹ to 4 x 10⁻⁸ mol/L. nih.gov

The expected electrochemical conversion products of this compound are summarized in the table below.

| Analyte | Conversion Product | Detection Method |

| This compound | This compound radical cation | Mass Spectrometry (MS) |

| This compound | This compound S-oxide | Mass Spectrometry (MS), Fluorescence (FL) |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, or UV-Visible spectroscopy, is a fundamental technique used to study the electronic properties of molecules like this compound. researchgate.net The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The resulting spectrum provides insights into the molecular structure and electron delocalization.

For phenothiazine-based systems, the UV-Vis spectrum is typically characterized by two main absorption regions. acs.org

π–π* Transitions: An intense absorption band is generally observed in the ultraviolet region, often around 300 nm. acs.org This peak is attributed to π–π* electronic transitions within the aromatic rings of the phenothiazine core. acs.org

Intramolecular Charge Transfer (ICT): A second, broader absorption band appears at longer wavelengths, typically in the visible region between 400 and 500 nm. acs.org This band corresponds to an intramolecular charge transfer (ICT) from the electron-rich phenothiazine donor system to an electron-acceptor part of the molecule. acs.org The electron-donating character of the phenothiazine ring, with its electron-rich sulfur and nitrogen atoms, facilitates this charge transfer. lew.ro

The electronic properties and absorption maxima can be influenced by the solvent polarity and the specific substituents attached to the phenothiazine ring. acs.org Theoretical studies using Density Functional Theory (DFT) are often employed to complement experimental UV-Vis data and to analyze the frontier molecular orbitals (HOMO and LUMO) that are involved in these electronic transitions. researchgate.netvicas.org

A summary of typical absorption data for related phenothiazine systems is provided below.

| Transition Type | Typical Wavelength (λmax) Range | Region |

| π–π* | ~300 nm | Ultraviolet |

| Intramolecular Charge Transfer (ICT) | 400 - 500 nm | Visible |

Elemental Analysis

Elemental analysis is a cornerstone analytical technique for the characterization of newly synthesized compounds, including this compound and its derivatives. acs.orgnih.gov Its primary purpose is to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) present in a pure sample.

The experimental results, or "found" values, are compared against the theoretical percentages calculated from the compound's molecular formula. A close agreement between the found and theoretical values, typically within ±0.4%, serves as crucial evidence for the sample's purity and confirms its elemental composition and, by extension, its molecular formula. acs.org For this compound, the molecular formula is C₁₃H₁₀N₂OS.

The theoretical elemental composition for this compound is presented in the following table.

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 156.143 | 64.98 |

| Hydrogen | H | 1.008 | 10.080 | 4.20 |

| Nitrogen | N | 14.007 | 28.014 | 11.66 |

| Oxygen | O | 15.999 | 15.999 | 6.66 |

| Sulfur | S | 32.06 | 32.06 | 13.35 |

| Total | 240.296 | 100.00 |

Computational Chemistry and Cheminformatics in Phenothiazine 10 Carboxamide Research

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the intricate world of molecular structure and electronics. These calculations can predict a wide array of molecular properties with a high degree of accuracy, from the fundamental geometry of a molecule to its complex electronic behavior. For phenothiazine-10-carboxamide derivatives, these methods have been pivotal in understanding their inherent characteristics.

At the heart of many computational studies lies Density Functional Theory (DFT), a robust method for determining the electronic structure of molecules. researchgate.net A primary application of DFT is geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. github.io For derivatives of this compound, such as N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide (BPC), DFT calculations, often utilizing the B3LYP functional with a 6–31G++(d,p) basis set, are employed to determine the optimized molecular geometry. researchgate.net This process is crucial as the geometric parameters, including bond lengths and angles, form the foundation for all other subsequent computational analyses. researchgate.netmdpi.com The accuracy of these optimized structures is often validated by comparing them with experimental data, such as that obtained from X-ray diffraction, where available. mdpi.com The non-planar "butterfly" structure, characteristic of the phenothiazine (B1677639) core, is a key feature that is accurately captured by these DFT optimizations. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for a Phenothiazine Derivative

The following is an example table based on typical findings for phenothiazine derivatives. Actual values can vary based on the specific derivative and computational level of theory.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C-S (thiazine ring) | ~1.77 Å |

| Bond Length | C-N (thiazine ring) | ~1.42 Å |

| Bond Length | C=O (carboxamide) | ~1.23 Å |

| Bond Angle | C-S-C (thiazine ring) | ~98° |

| Bond Angle | C-N-C (thiazine ring) | ~125° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nanobioletters.comacs.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine core, while the LUMO distribution can vary depending on the substituents attached to the carboxamide group. nih.gov This distribution highlights the charge transfer characteristics of the molecule. nih.gov Time-Dependent DFT (TD-DFT) calculations are often used to correlate the HOMO-LUMO gap with the electronic absorption spectra (UV-Vis) of the compound. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Energies for a Phenothiazine Derivative

Illustrative data for a phenothiazine derivative. Specific values are dependent on the molecule and computational method.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -4.89 |

| LUMO Energy | -0.32 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color-coded scheme. uni-muenchen.de Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential.

In this compound derivatives, the MEP analysis reveals that the electronegative oxygen atom of the carboxamide group is a site of high negative potential, making it a likely center for electrophilic interactions. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amide group often exhibit positive potential, indicating their role as potential hydrogen bond donors. researchgate.net This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in biological recognition processes. researchgate.net

To gain a more quantitative understanding of local reactivity, Fukui function analysis is employed. researchgate.net This method, derived from DFT, helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. uchile.cl

By calculating the condensed Fukui functions for each atom, one can pinpoint the specific atoms that are most likely to donate or accept electrons. researchgate.net For instance, in studies of phenothiazine derivatives, Fukui analysis has been used to identify the atoms most susceptible to electrophilic and nucleophilic attack, providing a more detailed picture of reactivity than MEP analysis alone. researchgate.netresearchgate.net These results are often in good agreement with the qualitative predictions from MEP maps.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding and electron localization in a molecule. researchgate.netjussieu.fr ELF analysis is particularly useful for visualizing regions of high electron pair probability, which correspond to core electrons, covalent bonds, and lone pairs. jussieu.fr The ELF is a scalar function that takes values between 0 and 1, where values close to 1 indicate a high degree of electron localization. jussieu.fr

LOL analysis, similar to ELF, is used to describe molecular bonding and structure by identifying regions where orbitals are localized. researchgate.netnih.gov In the study of this compound derivatives, ELF and LOL analyses help in understanding the distribution of localized and delocalized electrons, offering a clearer picture of the chemical bonding within the molecule. researchgate.netresearchgate.net For example, these analyses can distinguish the covalent bonds within the aromatic rings and the lone pairs on the heteroatoms. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful technique used to study chemical bonding, charge delocalization, and intramolecular interactions. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.dewisc.edu This provides a chemically intuitive picture of the electronic structure.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. wisc.edu These interactions, often represented as stabilization energies (E(2)), indicate the extent of charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. acs.orgwisc.edu In this compound systems, NBO analysis is used to investigate hyperconjugative interactions and the intramolecular charge transfer that contributes to the molecule's stability. researchgate.netgrafiati.com For instance, interactions between the lone pairs of the nitrogen and sulfur atoms and the antibonding orbitals of adjacent bonds can be quantified, providing insight into the electronic communication within the phenothiazine core and with its substituents. grafiati.com

Electron Localization Function and Localized Orbital Locator Analysis

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding the interaction between this compound derivatives (the ligands) and their biological targets, typically proteins.

Ligand-Protein Interaction Prediction (e.g., AutoDock Vina)

AutoDock Vina, a widely used open-source program for molecular docking, has been employed to predict the binding affinities and interaction patterns of this compound derivatives with various protein targets. biotech-asia.orglabo-code.com For instance, in studies targeting the anti-apoptotic protein BCL-2, molecular docking simulations with AutoDock Vina were performed to understand the binding modes of phenothiazine compounds. frontiersin.org These simulations help in identifying key amino acid residues within the protein's binding site that interact with the ligand. The analysis of these interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, provides a structural basis for the observed biological activity. tandfonline.comrsc.org

In one study, various phenothiazine derivatives were docked into the human synaptic GABA-A receptor (PDB ID: 6D6U) using AutoDock Vina 1.2.0. biotech-asia.org The docking scores, which represent the binding affinity, indicated the potency of these derivatives to bind to the receptor, with more negative values suggesting stronger binding. biotech-asia.org Another study utilized AutoDock Vina to investigate the interactions between phenothiazine derivatives and the BCL-2 protein, revealing that the thiazine (B8601807) nucleus of the ligands played a crucial role in the interaction. frontiersin.org

The predictive power of docking is validated through a process called redocking, where a known ligand is extracted from a crystal structure and then docked back into the protein's binding site. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose indicates that the docking protocol can reliably reproduce the experimental binding mode. frontiersin.org

Table 1: Examples of Molecular Docking Studies on Phenothiazine Derivatives

| Derivative Class | Protein Target | Software | Key Findings |

| Phenothiazine derivatives | Human synaptic GABA-A receptor | AutoDock Vina 1.2.0 | Docking scores indicated potent binding to the receptor. biotech-asia.org |

| Phenothiazine compounds | BCL-2 protein | AutoDock Vina 1.5.7 | Thiazine nucleus is crucial for interaction; identified key interacting amino acid residues. frontiersin.org |

| Phenothiazinyltetrahydropyrimidine carboxamide | BCL-2 protein | Not specified | Binding energy of -8.84 Kcal/mol, involving van der Waals interactions, hydrogen bonds, and π-π stacking. tandfonline.com |

| 2-(E)-(N-(azobenzyl)-4-iminoethan-1-yl)-10H-phenothiazines | Tyrosine kinase (2J9M) | Not specified | Hydrogen bonds via the amide group and van der Waals interactions were observed, with the keto group being vital. tandfonline.com |

This table is for illustrative purposes and synthesizes findings from multiple sources.

In Silico Target Search and Screening

In silico target screening, also known as target fishing or reverse docking, is a computational strategy used to identify potential biological targets for a given compound. nih.govacs.org This approach is particularly valuable for repurposing existing drugs or for understanding the polypharmacology (the ability of a drug to interact with multiple targets) of novel compounds like phenothiazine-10-carboxamides.

One study synthesized a series of novel phenothiazine-10-carboxamides and utilized in silico target screening to identify cholinesterases as common targets. nih.govacs.org This computational prediction was subsequently validated by in vitro and in vivo experiments, which showed that some of the synthesized compounds indeed modulated cholinesterase activity. nih.govacs.org

Virtual screening is another powerful technique where large libraries of compounds are computationally docked against a specific protein target to identify potential hits. nih.govresearchgate.net For example, a virtual screening of thousands of phenothiazine derivatives from databases like ZINC15 and PubChem was performed against the trypanothione (B104310) reductase (TR) of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.net This screening identified several compounds with higher predicted binding affinities than the natural substrate, and subsequent experimental testing confirmed the inhibitory activity of selected hits. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wisdomlib.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization.

Several QSAR studies have been conducted on phenothiazine derivatives to understand the structural requirements for various biological activities, such as antitubercular and antimalarial effects. wisdomlib.orgejbps.com These studies typically involve calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like multiple linear regression to build the QSAR model. ejbps.com

Extended Electron Distributions (XED) Field Analysis

A specific and advanced QSAR approach involves the use of Extended Electron Distributions (XED) field analysis. This 3D-QSAR technique moves beyond simple descriptor-based models by considering the 3D electrostatic, van der Waals, and hydrophobic fields of the molecules. core.ac.uknih.govnih.gov The XED model provides a more intuitive and visual understanding of the structure-activity relationships.

In a study on N10-carbonyl-substituted phenothiazines as inhibitors of lipid peroxidation, XED field analysis was successfully used to develop a qualitative understanding of the structure-activity relationships. core.ac.uknih.govnih.gov The analysis revealed the importance of specific field points around the molecules that are critical for their antioxidant activity. For instance, the field analysis of a highly potent compound, N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide, highlighted the key electronic and steric features contributing to its high efficacy. core.ac.uk This information is invaluable for designing new derivatives with enhanced potency.

Cheminformatic Approaches for Drug-Likeness Assessment

Cheminformatics encompasses the use of computational tools to analyze and predict the physicochemical and pharmacokinetic properties of compounds, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Assessing "drug-likeness" is a crucial step in early-stage drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles.

Various in silico tools and models, such as SwissADME and pkCSM, are used to predict properties like lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, and compliance with established drug-likeness rules like Lipinski's Rule of Five. sciensage.info A study on phenothiazine derivatives used these tools to predict their pharmacokinetic and drug-likeness properties. The results indicated that while most of the studied compounds adhered to Lipinski's rule, some did not, highlighting the importance of such computational pre-screening.

The bioavailability radar, a graphical tool, provides a quick assessment of drug-likeness by evaluating six key physicochemical properties: lipophilicity, size, polarity, solubility, flexibility, and saturation. sciensage.info For a molecule to be considered drug-like, its radar plot should fall entirely within a predefined "pink area" representing the optimal range for each property. sciensage.info

Pharmacological Mechanisms and Preclinical Efficacy Studies of Phenothiazine 10 Carboxamide

Mechanisms of Action (In Vitro and Preclinical Models)

Phenothiazine-10-carboxamide derivatives have demonstrated significant efficacy in inhibiting lipid peroxidation, a key process in cellular damage mediated by oxidative stress. nih.govcore.ac.uknih.gov This inhibitory action is closely linked to the compound's ability to counteract ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. nih.govnih.gov

Studies have identified N10-carbonyl-substituted phenothiazines as potent inhibitors of lipid peroxidation. nih.govcore.ac.uknih.gov For instance, the representative compound N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide (DT-PTZ-C) has been shown to be 30- to 100-fold more potent than the standard vitamin E analog, Trolox, in protecting organotypic hippocampal slice cultures from oxidative damage. nih.govcore.ac.uknih.gov This protective effect is attributed to the inhibition of lipid peroxidation, which is a primary trigger for ferroptosis. nih.govnih.gov The process of ferroptosis is characterized by the accumulation of lipid reactive oxygen species (ROS) and is dependent on the presence of iron. nih.gov It can be initiated by the depletion of glutathione (B108866) (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), an enzyme crucial for reducing lipid peroxides. nih.gov

The antioxidant mechanism of phenothiazine (B1677639) derivatives involves scavenging lipid-derived radicals, thereby breaking the chain reaction of lipid peroxidation. mdpi.com This action helps to maintain the integrity of cellular membranes and protects against the downstream consequences of oxidative stress, including the initiation of ferroptotic cell death. nih.govresearchgate.net The ability of these compounds to inhibit both nitric oxide consumption and lipid peroxidation underscores their potent antioxidant properties. core.ac.uk

The following table summarizes the inhibitory activity of a representative this compound derivative against induced toxicity in hippocampal slices, highlighting its superior potency compared to a standard antioxidant.

| Compound | Model System | Inducer of Toxicity | IC50 Value | Reference |

| DT-PTZ-C | Hippocampal Slice Cultures | 3 mM ABAP | 0.2 ± 0.002 µM | core.ac.uk |

| Trolox | Hippocampal Slice Cultures | 3 mM ABAP | 20 ± 5 µM | core.ac.uk |

IC50: The half maximal inhibitory concentration. ABAP: 2,2'-Azobis(2-amidinopropane) dihydrochloride, a radical initiator.

A notable characteristic of certain this compound derivatives is their potent inhibition of nitric oxide (NO) consumption associated with lipid peroxidation. nih.govcore.ac.uknih.gov During investigations into the mechanisms of NO consumption in brain preparations, several potent inhibitors were identified which were subsequently found to act by inhibiting lipid peroxidation. nih.govnih.gov

The consumption of NO in this context is closely linked to the process of lipid peroxidation. core.ac.uk Potent inhibitors of NO consumption, such as the phenothiazine-based compound DT-PTZ-C, have been shown to be highly effective at preventing this process. nih.govcore.ac.uk In fact, the inhibitory potency of these novel compounds in assays of both NO consumption and lipid peroxidation was found to be very similar, and up to 1000 times greater than that of standard antioxidants like edaravone (B1671096) and Trolox. core.ac.uk This suggests that the primary mechanism by which these compounds inhibit NO consumption is through the prevention of lipid peroxidation. core.ac.uk While other physiological mechanisms of NO consumption likely dominate in healthy brain tissue, the lipid peroxidation-dependent pathway may become significant under pathological conditions associated with oxidative stress. core.ac.uk

The table below compares the potency of unsubstituted phenothiazine and a novel this compound derivative in inhibiting both NO consumption and lipid peroxidation, demonstrating their comparable and high potency in both assays.

| Compound | NO Consumption Inhibition Assay (IC50) | Lipid Peroxidation Inhibition Assay (IC50) | Reference |

| Unsubstituted Phenothiazine | High Potency | High Potency | core.ac.uk |

| DT-PTZ-C | High Potency | High Potency | core.ac.uk |

This compound derivatives have been investigated for their ability to modulate the activity of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govnih.gov These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are implicated in the pathology of neurodegenerative diseases like Alzheimer's. nih.govmdpi.com

Several synthesized N-(10)-aryl and N-(10)-alkylaryl amides of phenothiazine have been identified as specific and potent inhibitors of BChE, with some exhibiting inhibition constants in the nanomolar range. nih.gov The potency and specificity of these molecules are influenced by factors such as molecular volume, as well as steric and electronic properties. nih.gov For instance, the phenothiazine urea (B33335) derivative, N-[2-(N′,N′-diisopropylamino)ethyl]-10H-phenothiazine-10-carboxamide, was found to be an 80-fold more potent inhibitor of BChE compared to AChE. nih.gov Similarly, the phenothiazine amide derivative, anthracen-9-yl(10H-phenothiazine-10-yl) methanone, was a robust inhibitor of BChE but did not inhibit AChE under the same experimental conditions. nih.gov

Molecular docking studies have provided insights into the interaction of these compounds with cholinesterases. nih.govacs.org The most cytotoxic phenothiazine derivatives were found to have interactions with the amino acid residues of the AChE protein that were similar to those of Huprin W, a known AChE inhibitor. nih.govacs.org Furthermore, studies with a series of N-10-carbonyl derivatives of phenothiazine suggest the importance of aryl residues near the opening of the active site gorge of BChE for inhibitor binding. nih.govacs.org

The following table presents the inhibition constants (KI) for representative this compound derivatives against both AChE and BChE, illustrating their differential inhibitory activity.

| Compound | AChE KI (µM) | BChE KI (µM) | Reference |

| N-[2-(N′,N′-diisopropylamino)ethyl]-10H-phenothiazine-10-carboxamide | 1.64 ± 0.10 | 0.021 ± 0.004 | nih.gov |

| Anthracen-9-yl(10H-phenothiazine-10-yl) methanone | No inhibition | 0.016 ± 0.006 | nih.gov |

Phenothiazine derivatives, including those with a 10-carboxamide substitution, have demonstrated potential as anti-cancer agents by inducing apoptosis and cell cycle arrest in various cancer cell lines. brieflands.comnih.govmdpi.com

The anti-proliferative effects of this compound derivatives are often mediated through the induction of apoptosis, or programmed cell death, and by causing a halt in the cell division cycle. nih.govnih.gov Studies have shown that these compounds can trigger apoptosis in cancer cells, a process that is essential for removing damaged or unwanted cells. mdpi.com For example, certain novel phenothiazine derivatives have been found to induce early apoptosis in colon and breast cancer cell lines. nih.gov

In addition to apoptosis, these compounds can arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. researchgate.netfrontiersin.org Several phenothiazine derivatives have been reported to cause cell cycle arrest at the G0/G1 phase in various cancer models, including melanoma and hepatocellular carcinoma. brieflands.com This G0/G1 arrest is often associated with the modulation of key signaling pathways that control cell cycle progression. brieflands.comfrontiersin.org For instance, a novel phenothiazine-dithiocarbamate hybrid, 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 4-ethylpiperazine-1-carbodithioate, was shown to arrest the cell cycle at the G1 phase in prostate cancer cells. nih.gov Other phenothiazine derivatives have been observed to induce a G2/M arrest in different cancer types. frontiersin.org

The ability of these compounds to induce both apoptosis and cell cycle arrest highlights their multi-faceted approach to inhibiting cancer cell growth. researchgate.netnih.gov

The table below outlines the effects of selected phenothiazine derivatives on the cell cycle in different cancer cell lines.

| Compound | Cancer Cell Line | Effect on Cell Cycle | Reference |

| Novel Phenothiazine Derivatives (e.g., 4b, 4h, 4g) | HCT-116 (Colon Cancer) | G0/G1 arrest | nih.gov |

| Novel Phenothiazine Derivative (6e) | HCT-116 (Colon Cancer) | G2/M arrest | nih.gov |

| 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 4-ethylpiperazine-1-carbodithioate (8a) | PC-3 (Prostate Cancer) | G1 phase arrest | nih.gov |

| Trifluoperazine | Melanoma, Hepatocellular Carcinoma | G0/G1 arrest | brieflands.com |

Anti-Proliferative and Apoptotic Mechanisms in Cancer Cells

Inhibition of Tubulin Polymerization

This compound derivatives have been identified as noteworthy inhibitors of tubulin polymerization, a critical process in cell division. mdpi.comtandfonline.com The disruption of microtubule dynamics by these compounds leads to mitotic arrest and subsequent apoptosis in cancer cells.

Notably, certain phenothiazine-ketones have demonstrated significant tubulin polymerization inhibitory activity. mdpi.com For instance, a particular phenothiazine-ketone hybrid, compound 10a , not only inhibits tubulin polymerization but also displays potent antitumor effects across a wide range of human tumor cell lines, with half-maximum growth inhibition (GI50) values in the low nanomolar range (1.8–6.5 nM). mdpi.com This suggests that while the N-acylation of the phenothiazine ring itself may not confer remarkable antimitotic activity, the addition of a ketone moiety can significantly enhance its potency. mdpi.com

Structure-activity relationship (SAR) studies have further elucidated the features that contribute to the tubulin polymerization inhibitory effects of these compounds. For example, substitutions on the phenyl ring of phenothiazine-1,2,3 triazole hybrids have been shown to influence their inhibitory activity. mdpi.com Similarly, phenothiazine phenstatin (B1242451) hybrids have emerged as potential antineoplastic agents due to their ability to inhibit tubulin polymerization. mdpi.com

Furthermore, N-benzoylated phenothiazines have been synthesized and evaluated for their interaction with tubulin. acs.org Several of these compounds exhibited strong inhibition of tubulin polymerization, with activities comparable to or even exceeding that of the reference compound, colchicine. acs.org Flow cytometry studies confirmed that the inhibition of cancer cell growth by these compounds was associated with a G2/M phase cell cycle arrest, which is indicative of a mitotic blockade. acs.org The most potent compounds in this series often featured a methoxy (B1213986) group at the para position of the terminal phenyl ring and a 3-cyano group on the phenoxazine (B87303) scaffold, highlighting these as valuable pharmacophores for potent tubulin polymerization inhibitors. acs.org

Autophagy Modulation (e.g., PI3K/Akt/mTOR/p70S6K pathway)